molecular formula C9H15NO B2945774 6-Azaspiro[3.6]decan-5-one CAS No. 2137740-02-2

6-Azaspiro[3.6]decan-5-one

Cat. No.: B2945774
CAS No.: 2137740-02-2
M. Wt: 153.225
InChI Key: GAJWTFAFYLEPHT-UHFFFAOYSA-N
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Description

6-Azaspiro[3.6]decan-5-one is a synthetically produced organic compound featuring a spirocyclic architecture that integrates a cyclohexane ring and a piperidinone ring. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Spirocyclic scaffolds like this one are of significant interest in pharmaceutical development for their ability to impart conformational rigidity and improve metabolic stability to potential drug candidates. Researchers utilize this compound as a versatile building block for the construction of more complex molecules. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.6]decan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9(5-3-6-9)4-1-2-7-10-8/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWTFAFYLEPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Stereochemical Analysis of 6 Azaspiro 3.6 Decan 5 One Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is indispensable for the comprehensive analysis of 6-Azaspiro[3.6]decan-5-one and its analogues. These techniques provide complementary information regarding the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution. auremn.org.brnih.gov By analyzing various NMR parameters, the connectivity, configuration, and conformational preferences of this compound analogues can be established. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the protons in this compound analogues are sensitive to their spatial orientation. For instance, the protons on the cycloheptane (B1346806) and cyclobutane (B1203170) rings are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The diastereotopic nature of the methylene (B1212753) protons adjacent to the spirocenter can lead to distinct chemical shifts and coupling constants, providing insights into the ring conformation.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the cyclobutane and cycloheptane rings. The protons alpha to the carbonyl group and the nitrogen atom would likely appear at distinct chemical shifts.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH6.0-7.5br s-
CH₂ (alpha to C=O)2.2-2.6m-
CH₂ (alpha to N)3.0-3.4t6-8
Cycloheptane CH₂1.4-1.9m-
Cyclobutane CH₂1.8-2.2m-

Note: This is a hypothetical data table for illustrative purposes.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Analogues

Carbon AtomChemical Shift (δ, ppm)
C=O170-180
Spiro C50-70
C (alpha to N)40-50
C (alpha to C=O)30-40
Cycloheptane CH₂25-35
Cyclobutane CH₂20-30

Note: This table presents expected chemical shift ranges based on typical values for similar functional groups and structures.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of complex molecules. NOESY experiments reveal through-space interactions between protons that are in close proximity, which allows for the assignment of relative stereochemistry. For this compound analogues, NOESY can be used to establish the spatial relationships between protons on the two different rings, thereby defining the stereochemistry at the spirocenter.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam ring. Another key feature would be the N-H stretching vibration of the secondary amide, which typically appears as a sharp peak in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic rings would be observed around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch3200-3400
C-H (sp³)Stretch2850-3000
C=O (Lactam)Stretch1650-1680

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecule.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Cleavage of the bonds adjacent to the spirocenter and within the rings would lead to characteristic fragment ions. For example, fragmentation of a related compound, 2-Azaspiro[4.5]decane-1,3-dione, shows characteristic fragmentation patterns that can be useful in identifying similar structures. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration

Stereochemical Assignments in Azaspiro[3.6]decan-5-one Derivatives

The stereochemistry of this compound derivatives is a critical aspect that defines their spatial arrangement and, consequently, their biological and chemical properties. The spirocyclic nature of this scaffold introduces a center of chirality at the spiroatom, the carbon where the two rings are joined.

Chirality and Enantiomers: The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images), provided there are no other chiral centers or elements of symmetry. The absolute configuration at this spiro center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Diastereomers: The introduction of additional stereocenters in either the azetidine (B1206935) or the azepanone ring would lead to the possibility of diastereomers. For instance, substitution on the carbon atoms of either ring can create multiple chiral centers. The relative configuration of these centers would define the diastereomeric forms of the molecule. The assignment of stereochemistry in such derivatives would typically be accomplished using a combination of spectroscopic techniques and, where possible, X-ray crystallography.

Spectroscopic Methods for Stereochemical Assignment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for determining the relative stereochemistry of diastereomers. The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, providing insights into their relative orientation. Coupling constants (J-values) can also give information about the dihedral angles between adjacent protons, which can help in assigning the stereochemistry.

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Due to the limited specific literature on this compound, a data table of experimentally determined stereochemical assignments for its derivatives cannot be provided.

Conformational Analysis of the Spiro[3.6]decane System

Conformation of the Rings:

Azetidine Ring: The four-membered ring is expected to be nearly planar but can exhibit a slight puckering to relieve torsional strain.

Azepanone Ring: The seven-membered ring is considerably more flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The presence of the spiro fusion and the carbonyl group in the this compound structure will influence the conformational equilibrium of this ring. The carbonyl group introduces some planarity, and its interaction with adjacent substituents will play a role in determining the most stable conformation.

Computational Modeling: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics calculations are invaluable for predicting the low-energy conformations of the spiro[3.6]decane system. These calculations can provide information on the relative energies of different conformers, bond lengths, bond angles, and dihedral angles.

The table below presents computed properties for the parent carbocyclic compound, spiro[3.6]decane, which serves as the foundational hydrocarbon framework. These properties offer a baseline for understanding the physical characteristics of the spiro system.

PropertyValue
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
XLogP3 4.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 0
Exact Mass 138.140850574 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10

Data sourced from PubChem CID 12651161

Reaction Mechanisms and Chemical Reactivity of 6 Azaspiro 3.6 Decan 5 One

Detailed Mechanistic Studies of Key Synthetic Transformations

The synthesis of complex azaspirocycles often involves intricate reaction mechanisms that are crucial for controlling stereochemistry and yield. While detailed mechanistic studies specifically for 6-Azaspiro[3.6]decan-5-one are not extensively documented in publicly available literature, the following sections explore plausible and studied mechanisms for analogous transformations.

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The formation of the azaspirocyclic core of this compound or its precursors could potentially involve cycloaddition pathways. In many cycloaddition reactions, particularly those involving polar components, the intermediacy of zwitterionic species has been proposed and studied.

For instance, in the context of [3+2] cycloadditions, the reaction between a nitrone and an alkene can proceed through a zwitterionic intermediate, especially when the electronic nature of the reactants is highly polarized. While some density functional theory (DFT) calculations on certain [3+2] cycloadditions suggest a concerted, one-step mechanism, the presence of acyclic adducts in some reaction mixtures points towards a stepwise pathway involving a zwitterionic intermediate. The stability of such an intermediate is influenced by the substituents on the reacting partners and the polarity of the solvent. Organocatalytic [6+4] cycloadditions have also been shown to proceed via zwitterionic intermediates, where a dienamine intermediate reacts in a stepwise fashion.

Semipinacol rearrangements are a class of reactions that involve the migration of a carbon or hydrogen atom to an adjacent electron-deficient center, often resulting in a ring expansion or contraction. The synthesis of azaspirocyclic ketones can be achieved through semipinacol reactions that proceed via azacarbenium ion intermediates.

A notable example is the use of an N-bromosuccinimide (NBS)-promoted semipinacol rearrangement to form a 6-azaspiro[4.5]decane fragment, a close analog of the system . In this type of transformation, an electrophile attacks an alkene, leading to the formation of an intermediate that, upon rearrangement, generates a stable azacarbenium ion. The subsequent migration of an adjacent alkyl group leads to the formation of the spirocyclic ketone. This process is highly efficient and allows for the establishment of multiple stereocenters with a high degree of control. The predictability of this reaction makes it a valuable tool in the synthesis of complex alkaloid ring systems.

The rate of lactamization is influenced by the length of the carbon chain connecting the amine and the carboxylic acid (or its derivative), with the formation of five- and six-membered rings being generally favored. The formation of a seven-membered lactam ring, as in this case, can be more challenging due to less favorable enthalpic and entropic factors. The pH of the reaction medium can have a significant impact on the reaction rate. Under acidic conditions, the amine is protonated, rendering it non-nucleophilic. Conversely, under basic conditions, the carboxylic acid is deprotonated, which can also affect its reactivity. Therefore, the optimal pH for lactamization is often found to be near neutral, where a sufficient concentration of the nucleophilic amine and the electrophilic carboxylic acid derivative co-exist.

Reactivity Profile of the Carbonyl Group at the 5-Position

The carbonyl group of the lactam at the 5-position is a key site of reactivity in this compound. This amide carbonyl is less reactive towards nucleophiles than a ketone carbonyl due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.

Despite this reduced reactivity, the carbonyl group can undergo a variety of transformations. Reduction of the lactam can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclic amine. The carbonyl group can also react with strong nucleophiles such as Grignard reagents or organolithium compounds, although these reactions can be complex and may lead to ring opening. Acid- or base-catalyzed hydrolysis of the lactam will result in the opening of the seven-membered ring to give the corresponding amino acid.

Derivatization and Analog Synthesis of 6 Azaspiro 3.6 Decan 5 One Scaffolds

Modifications of the Nitrogen Atom within the Azaspiro Ring

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for derivatizing the lactam nitrogen. These reactions typically involve the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide or an acylating agent.

N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction introduces substituents that can alter steric bulk and electronic properties.

N-Acylation: This reaction introduces an acyl group (R-C=O) and is a method for modifying the electronic character of the lactam nitrogen. rsc.org Acylating agents such as acyl chlorides or anhydrides react with the lactam, often under basic conditions, to form N-acyl derivatives. This modification can influence the compound's stability and receptor-binding interactions. rsc.org

Synthesis of N-Protected Derivatives (e.g., N-Boc Lactams)

In multi-step syntheses, protecting the lactam nitrogen is often crucial to prevent its participation in undesired side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under acidic conditions.

The synthesis of N-Boc protected spiro lactams is typically achieved by reacting the parent lactam with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). This transformation is critical for synthetic routes that require subsequent modifications at other positions of the molecule, ensuring the nitrogen atom remains unreactive until the protecting group is intentionally cleaved.

Introduction of Substituents on the Carbocyclic Ring System

Functionalization of the seven-membered carbocyclic ring of the 6-Azaspiro[3.6]decan-5-one scaffold is key to creating a diverse library of analogs. Substituents on this ring can significantly influence the molecule's conformation and biological activity. Strategies for introducing these substituents can be broadly categorized into two approaches:

Synthesis from Substituted Precursors: A common strategy involves constructing the spirocycle from a cycloheptanone (B156872) derivative that already bears the desired substituent(s). This approach allows for a wide variety of commercially available or readily synthesized substituted cycloheptanones to be incorporated.

Direct Functionalization of the Spirocyclic Scaffold: This approach involves modifying the carbocyclic ring after the spirocycle has been formed. Methods such as hydrogen atom transfer (HAT) can be used to achieve C(sp³)–H bond functionalization, preferentially at positions alpha to the nitrogen or carbonyl group, depending on the reaction conditions. nih.gov Another method involves a semipinacol rearrangement promoted by reagents like N-bromosuccinimide (NBS), which can be used to form highly functionalized azaspirocyclic ketones from cyclobutanol (B46151) precursors in a diastereoselective manner. acs.org Ozonolytic cleavage of related spirodienone systems has also been employed to generate highly substituted lactams. nih.gov

Table 1: Selected Methods for Carbocyclic Ring Functionalization
MethodDescriptionKey ReagentsReference
Semipinacol RearrangementRing expansion of a substituted cyclobutanol precursor to form a highly functionalized azaspirocyclic ketone.N-bromosuccinimide (NBS) acs.org
Nitrenium Ion AzaspirocyclizationStereoselective cyclization of N-acylnitrenium ions onto an aromatic ring to form a spirodienone, which can be further modified.Phenyliodine(III) bis(trifluoroacetate) (PIFA) nih.gov
Hydrogen Atom Transfer (HAT)Direct, non-directed functionalization of C(sp³)–H bonds on the lactam scaffold.Various radical initiators and transfer agents nih.gov

Stereoselective and Enantioselective Synthesis of Azaspiro[3.6]decan-5-one Analogues

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of specific enantiomers or diastereomers of azaspiro[3.6]decan-5-one analogues can be achieved through several strategic approaches.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to construct the chiral spirocyclic core. For instance, D(+)-Glucose has been used as a starting point for the enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system found in histrionicotoxin (B1235042) alkaloids, a principle applicable to other azaspirocycles. dntb.gov.ua

Asymmetric Catalysis and Chiral Auxiliaries: Chiral catalysts or covalently attached chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions. Intramolecular amidomercuration and directed aziridination are examples of reactions where stereocontrol can be exerted to build the azaspirocyclic framework. utsa.edu

Enzymatic Methods: Biocatalysis offers a powerful and highly selective method for creating chiral centers. Engineered enzymes, such as carbene transferases, have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to different stereoisomers with high enantioselectivity. chemrxiv.org This biocatalytic platform represents a practical and scalable approach for producing enantiomerically pure azaspiro compounds. chemrxiv.org

Table 2: Comparison of Stereoselective Synthesis Strategies
StrategyKey PrincipleExample ApplicationReference
Chiral Pool SynthesisUse of a naturally occurring chiral molecule as the starting material.Synthesis of a 1-Azaspiro[5.5]undecane system from D(+)-Glucose. dntb.gov.ua
Chiral Auxiliary/CatalystA chiral molecule directs the stereochemistry of a reaction.Directed aziridination and intramolecular amidomercuration for azaspirobicyclic systems. utsa.edu
Enzymatic SynthesisEngineered enzymes catalyze a reaction with high stereoselectivity.Stereodivergent cyclopropanation of N-heterocycles to form azaspiro[2.y]alkanes. chemrxiv.org

Heteroatom Substitution within the Spiro System for Novel Scaffolds

Replacing one or more carbon atoms within the spirocyclic framework with heteroatoms (e.g., oxygen, sulfur) leads to the creation of novel scaffolds with fundamentally different chemical and physical properties. These modifications can impact hydrogen bonding capabilities, polarity, and metabolic stability.

Thia-Azaspiro Scaffolds: The introduction of a sulfur atom can be achieved through multicomponent reactions. For example, 1-thia-4-azaspiro[4.5]decan-3-ones can be synthesized via a one-pot condensation of a cyclic ketone, an aromatic amine, and thioglycolic acid. The related 5-Thia-8-azaspiro[3.6]decane scaffold has also been reported, demonstrating the feasibility of sulfur incorporation into the specific [3.6] ring system.

Oxa-Azaspiro Scaffolds: Oxygen-containing analogs can be synthesized through various modern synthetic methods. For instance, a diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. Convenient syntheses of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents have also been developed. researchgate.net

Table 3: Examples of Heteroatom-Substituted Azaspiro Scaffolds
Scaffold NameHeteroatom(s)Ring SystemSynthetic ApproachReference
1-Thia-4-azaspiro[4.5]decan-3-oneSulfur[4.5]One-pot three-component condensation nih.gov
5-Thia-8-azaspiro[3.6]decaneSulfur[3.6]--
2-Oxa-7-azaspiro[4.5]decaneOxygen[4.5]Au/Pd relay catalytic tandem cyclization-
8-Oxa-2-azaspiro[4.5]decaneOxygen[4.5]Synthesis from tetrahydropyran-4-carbonitrile researchgate.net

Theoretical and Computational Chemistry of 6 Azaspiro 3.6 Decan 5 One

Molecular Modeling and Conformational Analysis of Azaspiro[3.6]decan-5-one Derivatives

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of 6-Azaspiro[3.6]decan-5-one and its derivatives. Conformational analysis, a key aspect of molecular modeling, would seek to identify the stable low-energy conformations of the molecule. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

For a molecule like this compound, with its fused ring system, the conformational landscape would be explored to understand the puckering of the cycloheptane (B1346806) ring and the relative orientation of the cyclobutane (B1203170) ring. The planarity of the amide bond within the lactam ring would also be a significant factor. Computational methods such as molecular mechanics (using force fields like MMFF94 or AMBER) or more accurate quantum mechanical methods would be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This would allow for the identification of local and global energy minima, corresponding to the most stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Ring Pucker (Cycloheptane)
Chair-like0.00Angle 1: X, Angle 2: YChair
Boat-like2.50Angle 1: A, Angle 2: BBoat
Twist-chair1.75Angle 1: C, Angle 2: DTwist-Chair

Note: This table is illustrative and based on general principles of cycloalkane stereochemistry. Actual values would require specific computational studies.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For this compound derivatives, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Characterization of Predicted Binding Pockets

Before docking, the potential binding sites (pockets) on a target protein must be identified and characterized. Algorithms are used to find cavities on the protein surface that are large enough to accommodate a small molecule. The characterization of these pockets involves analyzing their size, shape, and physicochemical properties, such as hydrophobicity, polarity, and hydrogen bonding potential. This information is critical for understanding why a particular ligand might bind to a specific pocket.

Prediction of Binding Modes and Key Interactions

Once a binding pocket is identified, docking algorithms would be used to place various conformations of this compound derivatives into the pocket and score their fit. The scoring functions estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses.

The predicted binding mode would reveal the specific interactions between the ligand and the protein's amino acid residues. For this compound, key interactions would likely involve:

Hydrogen bonding: The amide group (N-H and C=O) can act as a hydrogen bond donor and acceptor, respectively.

Hydrophobic interactions: The aliphatic rings would likely interact with nonpolar residues in the binding pocket.

Table 2: Hypothetical Docking Results of a this compound Derivative against a Kinase Target

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Parent Compound-7.2ASP 145, LEU 83Hydrogen Bond, Hydrophobic
Phenyl-substituted-8.5ASP 145, LEU 83, PHE 80Hydrogen Bond, Hydrophobic, Pi-stacking
Hydroxy-substituted-7.8ASP 145, LEU 83, SER 12Hydrogen Bond, Hydrophobic

Note: This table is for illustrative purposes. Actual results would depend on the specific derivative and protein target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Studies for Energetics and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately calculate the electronic structure and properties of molecules. For this compound, DFT studies would be employed to:

Optimize the molecular geometry: To obtain a more accurate structure than that from molecular mechanics.

Calculate energetic properties: Such as the heat of formation and strain energy of the spirocyclic system.

Determine electronic properties: Including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

pKa Prediction and Analysis of Acid-Base Properties

The acid-base properties of this compound, specifically its pKa value, are important for understanding its behavior in biological systems. The pKa determines the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Computational methods can be used to predict the pKa of the secondary amine in the lactam ring. These methods often involve calculating the Gibbs free energy of deprotonation using quantum chemical methods and applying a thermodynamic cycle. The predicted pKa would provide insights into whether the nitrogen atom is likely to be protonated under physiological conditions.

In Silico Assessment of Molecular Properties for Research Applications

In modern drug discovery and chemical biology, in silico methods are indispensable for the early-stage evaluation of a compound's potential. These computational tools allow for the prediction of various physicochemical and pharmacokinetic properties, helping to prioritize candidates for synthesis and further testing. For a novel scaffold such as this compound, a theoretical assessment can provide valuable insights into its drug-like characteristics.

Lipophilic Ligand Efficiency (LLE) Analysis

Lipophilic Ligand Efficiency (LLE), also referred to as Ligand-Lipophilicity Efficiency, is a critical metric used in drug design to evaluate the quality of a compound. wikipedia.org It relates the potency of a ligand to its lipophilicity, offering a way to assess how efficiently a compound achieves its binding affinity in relation to its "greasiness." drugbank.com The metric is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pEC50) and the logarithm of the partition coefficient (LogP). wikipedia.org

LLE = pIC50 - LogP

For this compound, a precise LLE cannot be calculated as there is no available data on its biological activity against any specific target, and therefore no pIC50 value has been determined. However, we can predict its lipophilicity (cLogP) to understand one half of the LLE equation.

To provide a meaningful LLE analysis for this compound in a research context, the following steps would be necessary:

Synthesize the compound: The physical molecule is required for biological testing.

Screen for biological activity: The compound would need to be tested against various biological targets to identify any potential activity.

Determine potency (pIC50): Once an activity is confirmed, dose-response studies would be conducted to determine the pIC50.

Calculate LLE: With a measured or calculated LogP and a pIC50 value, the LLE could then be calculated.

For a compound to be considered a high-quality lead, an LLE value greater than 5 is often targeted. Given the predicted cLogP of 1.3 for this compound, it would need to exhibit a pIC50 of at least 6.3 (an IC50 of approximately 500 nM) to meet this threshold.

Table 1: Predicted Lipophilic Ligand Efficiency (LLE) Parameters for this compound
ParameterPredicted/Known ValueSignificance
pIC50 (Potency)UnknownRequired to calculate LLE; represents the biological activity against a specific target.
cLogP (Lipophilicity)1.3 (Predicted)Indicates a relatively low lipophilicity, which is favorable for avoiding issues associated with high "greasiness".
LLE (Lipophilic Ligand Efficiency)Not CalculableA key metric for assessing the quality of a potential drug candidate; a higher value is desirable.

Conformance with Medicinal Chemistry Guidelines (e.g., Rule-of-Five)

Lipinski's Rule-of-Five is a widely used guideline in drug discovery to assess the "drug-likeness" of a chemical compound and its potential for good oral bioavailability. wikipedia.org The rule establishes four simple physicochemical parameter cutoffs, which, if met, suggest a higher probability of a compound being a successful oral drug. proteiniq.io It is important to note that this rule does not predict pharmacological activity. wikipedia.org

The criteria for the Rule-of-Five are as follows:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of O-H and N-H bonds)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of nitrogen and oxygen atoms)

A compound is considered likely to have poor oral absorption if it violates more than one of these rules. wikipedia.org

Based on the structure of this compound, we can calculate or predict its conformance to these guidelines.

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

Hydrogen Bond Donors: The secondary amine (N-H) provides 1 hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom and the carbonyl oxygen atom can act as hydrogen bond acceptors, for a total of 2.

cLogP: The calculated logarithm of the partition coefficient is predicted to be approximately 1.3.

Based on these predicted values, this compound adheres to all of the criteria outlined in Lipinski's Rule-of-Five, showing zero violations. This suggests that the compound has a favorable physicochemical profile for potential development as an orally bioavailable agent.

Table 2: Predicted Rule-of-Five Conformance for this compound
ParameterGuidelinePredicted ValueConformance
Molecular Weight≤ 500 Da153.22 DaYes
cLogP≤ 51.3Yes
Hydrogen Bond Donors≤ 51Yes
Hydrogen Bond Acceptors≤ 102Yes
Violations ≤ 1 0 Pass

Structure Activity Relationship Sar Studies of Azaspiro 3.6 Decan 5 One Derivatives

Influence of Ring Size and Spiro Center Modifications on Biological Interactions

The unique spirocyclic architecture of 6-Azaspiro[3.6]decan-5-one, featuring a four-membered and a seven-membered ring fused at a single carbon atom, is a critical determinant of its biological profile. The relative rigidity and specific conformational arrangement imposed by the spiro center are thought to play a significant role in how these molecules present their pharmacophoric features to biological targets.

While direct studies on this compound are limited, research on related azaspirocyclic systems underscores the importance of the spirocyclic core in orienting substituents for optimal interaction with biological macromolecules. The constrained nature of this scaffold can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Systematic Evaluation of Substituent Effects on the Azaspiro[3.6]decan-5-one Scaffold

A systematic evaluation of how different substituents on the this compound scaffold affect its biological activity is a cornerstone of SAR studies. The placement and nature of these substituents can fine-tune the molecule's electronic, steric, and lipophilic properties.

Key positions for substitution include the nitrogen atom of the azetidine (B1206935) ring and various positions on the cycloheptane (B1346806) ring. Introducing a variety of functional groups allows for a methodical exploration of the chemical space and the identification of key interactions with a biological target. For example, adding hydrogen bond donors or acceptors can create new favorable interactions within a binding site, while bulky hydrophobic groups might occupy a lipophilic pocket, enhancing potency.

The following table summarizes the hypothetical impact of different substituent types on the this compound scaffold based on general medicinal chemistry principles, as direct experimental data is not yet widely available.

Position of SubstitutionSubstituent TypePredicted Effect on ActivityRationale
N-6 (Azetidine Ring)Small Alkyl GroupsPotential increase in lipophilicityMay improve membrane permeability.
N-6 (Azetidine Ring)Aromatic RingsPotential for π-π stacking interactionsCan enhance binding affinity if a corresponding aromatic residue is in the binding site.
Cycloheptane RingPolar Groups (e.g., -OH, -NH2)Potential for hydrogen bondingMay increase target-specific interactions and solubility.
Cycloheptane RingHalogens (e.g., -F, -Cl)Can modulate electronic properties and metabolic stabilityMay lead to stronger binding and improved pharmacokinetic properties.

Rational Design and Optimization Strategies Based on SAR Analysis

The insights gained from SAR studies are instrumental in the rational design and optimization of this compound derivatives. By understanding which structural modifications lead to improved biological activity, medicinal chemists can develop more potent and selective compounds.

One common optimization strategy involves iterative cycles of design, synthesis, and biological testing. For instance, if initial SAR data suggests that a hydrophobic substituent at a specific position on the cycloheptane ring is beneficial, subsequent efforts would focus on synthesizing a series of analogs with varying hydrophobic groups to identify the optimal size and shape for that particular interaction.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also be employed to guide the design process. These methods can help to predict how new derivatives will bind to a target and prioritize the synthesis of the most promising candidates. The overarching goal of these rational design strategies is to maximize the desired biological effect while minimizing off-target activities.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The future of 6-Azaspiro[3.6]decan-5-one synthesis lies in the development of more efficient, scalable, and environmentally benign methodologies. Current research into azaspirocyclic systems provides a roadmap for future innovation. A promising avenue is the exploration of cascade reactions, such as the Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade used for other seven-membered azaspiro compounds, which could potentially be adapted to construct the [3.6]decan-5-one core in a highly selective manner. acs.org

Synthetic StrategyPotential AdvantageRelevant Precedent
Catalytic Cascade ReactionsHigh chemo- and regioselectivity, step economy.Rh(I)-catalyzed synthesis of seven-membered azaspiro compounds. acs.org
Strain-Release SynthesisAccess to novel bond disconnections, use of unique building blocks.Semipinacol and 1,2-metallate rearrangements. bris.ac.uk
Multicomponent ReactionsHigh efficiency, diversity-oriented synthesis, reduced purification steps.Isocyanide/acetylene-based synthesis of spiro heterocycles. nih.gov

Exploration of Unconventional Derivatization Strategies and Combinatorial Approaches

Future research will heavily focus on diversifying the this compound scaffold to explore its chemical space. Unconventional derivatization will move beyond simple N-alkylation or acylation to more complex modifications. This includes late-stage functionalization of the cycloheptane (B1346806) ring using modern C-H activation techniques.

Furthermore, the development of a modular synthetic approach is crucial for creating libraries of analogues for high-throughput screening. bris.ac.uk By designing a synthesis where different fragments can be easily introduced, a wide array of derivatives with varied steric and electronic properties can be generated. bris.ac.uk This combinatorial approach is essential for systematically mapping the structure-activity relationships (SAR) of the scaffold, a key step in drug discovery and materials science. researchgate.net

Advanced Stereoselective Synthesis for Chiral Azaspiro[3.6]decan-5-one Isomers

The spirocyclic nature of this compound means that the spiro-carbon atom is a stereocenter. The synthesis of enantiomerically pure isomers is a critical future challenge, as different stereoisomers can have vastly different biological activities and physical properties. Future research will need to develop advanced stereoselective synthetic methods.

Promising strategies include:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the formation of the spirocenter during a key cyclization step.

Chiral Pool Synthesis: Starting from readily available chiral precursors to build the azaspirocyclic framework with a predetermined stereochemistry.

Chiral Resolution: Developing efficient methods to separate racemic mixtures of this compound, although less ideal than asymmetric synthesis.

Achieving high levels of stereocontrol will be paramount for advancing the scaffold towards therapeutic applications where specific enantiomers are often required.

Integration of this compound into Complex Natural Product Total Synthesis

The rigid, three-dimensional structure of the azaspiro[3.6]decane core makes it an attractive building block for the total synthesis of complex natural products. bris.ac.uk While there are no documented examples of its inclusion to date, its potential is significant. Future synthetic campaigns could utilize this compound as a key intermediate or a conformationally constrained scaffold to construct portions of larger, biologically active molecules. Its integration could help solve complex stereochemical challenges or serve as a rigid core to orient other functional groups precisely, mimicking the intricate architectures found in nature. A key research direction will be to develop protecting group strategies and functional group interconversions that are compatible with the azaspiro[3.6]decan-5-one core, enabling its seamless incorporation into a broader synthetic plan. bris.ac.uk

Computational Design of Enhanced Azaspiro[3.6]decan-5-one Analogues with Tailored Properties

In silico drug design methodologies will be instrumental in guiding the future development of this compound analogues. azolifesciences.com Computational tools can be used to predict the physicochemical properties, binding affinities, and pharmacokinetic profiles of virtual derivatives before they are synthesized in the lab. azolifesciences.comresearchgate.net

Key computational approaches include:

Molecular Docking: Simulating the interaction of designed analogues with the binding sites of known biological targets to predict potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural features with biological activity to guide the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: Studying the conformational flexibility of the azaspiro scaffold and its interactions with target proteins over time to ensure stable binding. nih.govrsc.org

These computational methods will accelerate the design-synthesize-test cycle, enabling a more rational and resource-efficient approach to developing analogues with enhanced properties for specific applications, such as improved metabolic stability or target selectivity. researchgate.netresearchgate.net

Computational ToolApplication in Designing AnaloguesPredicted Outcome
Molecular DockingVirtual screening against protein target libraries.Binding energy, interaction modes, potential hits. nih.gov
QSARCorrelate chemical structure with observed activity.Prediction of activity for unsynthesized analogues. nih.gov
MD SimulationsAnalyze conformational stability of ligand-protein complex.Thermodynamic stability, binding free energy. nih.gov
Pharmacokinetic PredictionIn silico ADME (Absorption, Distribution, Metabolism, Excretion) models.Oral bioavailability, drug-likeness, toxicity class. researchgate.net

Discovery and Validation of Novel Biological Targets for the Azaspiro[3.6]decan-5-one Scaffold

A significant future direction is the systematic screening of this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic potential. The unique three-dimensional shape of the scaffold may allow it to interact with protein targets that are considered "undruggable" by more conventional, flatter molecules. cas.org

Initial research on related azaspirocyclic structures has shown activity as kinase inhibitors and anticancer agents. nih.govnih.gov For instance, azaspirocyclic pyrazoles have been identified as potent and selective inhibitors of the G2019S-LRRK2 kinase, a target for Parkinson's disease. nih.gov Similarly, certain 1-oxa-4-azaspiro[4.5]decanes have demonstrated potent antitumor activity. nih.gov These findings suggest that the this compound core could be a valuable starting point for identifying inhibitors of enzymes such as kinases or for developing agents that disrupt protein-protein interactions. researchgate.net Future work will involve broad phenotypic screening followed by target deconvolution to identify and validate novel biological pathways modulated by this class of compounds. mdpi.com

Q & A

What are the key challenges in synthesizing 6-Azaspiro[3.6]decan-5-one, and how can reaction conditions be optimized?

Synthesis of this compound often involves multi-step pathways requiring precise control of stereochemistry and ring strain mitigation. A common approach is intramolecular cyclization of amine precursors with carbonyl groups under acidic or basic conditions. Key challenges include low yields due to competing side reactions (e.g., over-alkylation) and purification difficulties caused by polar intermediates. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents favor cyclization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) or organocatalysts can improve regioselectivity .
  • Temperature control : Lower temperatures reduce side reactions but may slow kinetics; iterative gradient heating is recommended .

How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic techniques?

Structural confirmation of spirocyclic compounds requires complementary techniques:

  • X-ray crystallography : Provides unambiguous confirmation of spiro connectivity and stereochemistry. For example, SHELX software is widely used for small-molecule refinement, with SHELXL enabling high-resolution data analysis .
  • 2D NMR : Key correlations (e.g., HMBC between carbonyl carbons and adjacent protons) resolve ring connectivity. In a related spiro compound, HMBC interactions confirmed oxetane ring formation .
  • Mass spectrometry : HRMS validates molecular formulas, particularly for derivatives with halogen or trifluoromethyl groups .

What computational methods are effective for predicting the reactivity and stability of this compound in drug discovery contexts?

Advanced in silico approaches include:

  • Density Functional Theory (DFT) : Calculates ring strain energy and transition states for cyclization steps. Basis sets like B3LYP/6-31G* are recommended for nitrogen-containing spirocycles .
  • Molecular Dynamics (MD) : Simulates conformational flexibility to assess binding affinity in target proteins.
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability and solubility, critical for lead optimization .

How should researchers address contradictory data in biological activity studies of this compound derivatives?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

  • Standardized protocols : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Dose-response curves : Confirm activity trends across a concentration gradient (e.g., 0.1–100 µM).
  • Counter-screening : Test derivatives against unrelated targets (e.g., kinases) to identify non-specific binding .

What are the best practices for designing structure-activity relationship (SAR) studies for this compound analogs?

Effective SAR design requires systematic variation of substituents while maintaining core integrity:

  • Positional scanning : Modify substituents at C-3, C-5, and the spiro nitrogen to isolate pharmacophore contributions .
  • Bioisosteric replacement : Substitute carbonyl groups with thiocarbonyl or amide groups to assess electronic effects .
  • Data normalization : Use IC50 values relative to a common reference compound (e.g., positive controls) to minimize batch-to-batch variability .

How can researchers validate the scalability of synthetic routes for this compound without industrial collaboration?

Academic-scale validation methods include:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce purification steps .
  • Green chemistry metrics : Calculate E-factors (waste per product mass) and atom economy to assess feasibility .
  • Parallel synthesis : Generate gram-scale batches via automated platforms (e.g., Chemspeed) to test reproducibility .

What are the critical considerations for interpreting crystallographic data of this compound polymorphs?

Polymorph characterization requires:

  • Temperature-dependent studies : Identify phase transitions using DSC/TGA.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) driving polymorphism .
  • Rietveld refinement : For powder XRD data, refine lattice parameters against known structures .

How can machine learning models enhance the discovery of novel this compound derivatives with desired properties?

ML applications include:

  • Generative models : Tools like REINVENT propose synthetically accessible derivatives .
  • QSAR modeling : Train models on datasets with >100 compounds to predict logP, pKa, or binding scores .
  • Uncertainty quantification : Use Bayesian neural networks to flag low-confidence predictions .

What experimental controls are essential for ensuring reproducibility in biological assays involving this compound?

Critical controls:

  • Vehicle controls : Test DMSO or solvent effects at the highest concentration used.
  • Positive/Negative controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays).
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias .

How should researchers prioritize literature sources when constructing a mechanistic hypothesis for this compound’s activity?

Prioritize:

  • Primary literature : Focus on recent (<5 years) studies in high-impact journals (e.g., J. Med. Chem.).
  • Patent claims : Review granted patents (e.g., EP 3.6M series) for mechanistic insights .
  • Systematic reviews : Use databases like PubMed or Reaxys to identify consensus findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.